(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
CAS No.: 1210232-48-6
Cat. No.: VC3048756
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210232-48-6 |
|---|---|
| Molecular Formula | C6H10ClN3O |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H |
| Standard InChI Key | IWKFXIXPDYIQFW-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)CN.Cl |
| Canonical SMILES | C1CC1C2=NOC(=N2)CN.Cl |
Introduction
Chemical Structure and Identification
Structural Characteristics
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride contains a five-membered 1,2,4-oxadiazole heterocyclic ring that forms the core of the molecule. The oxadiazole ring contains two nitrogen atoms and one oxygen atom arranged in a specific pattern. Attached to the 3-position of this ring is a cyclopropyl group, a three-membered carbocyclic ring known for its unique spatial arrangement and strain energy. The 5-position of the oxadiazole ring bears an aminomethyl group, and the compound exists as a hydrochloride salt with the amine protonated.
Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1210232-48-6 | |
| IUPAC Name | (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
| Molecular Formula | C6H10ClN3O | |
| Molecular Weight | 175.61 g/mol | |
| Standard InChI | InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(9-10-5)4-1-2-4;/h4H,1-3,7H2;1H | |
| Standard InChIKey | IWKFXIXPDYIQFW-UHFFFAOYSA-N | |
| SMILES Notation | C1CC1C2=NOC(=N2)CN.Cl | |
| PubChem Compound ID | 45792470 |
Physical and Chemical Properties
Basic Physical Properties
The physical state of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is presumed to be a solid at room temperature, as is typical for hydrochloride salts of small organic molecules. The compound has a molecular weight of 175.61 g/mol, making it a relatively small molecule. As a hydrochloride salt, it is expected to have improved water solubility compared to its free base form.
Spectroscopic Properties
Mass spectrometry provides important data for the identification and characterization of this compound. The predicted collision cross-section (CCS) values for various adducts of the parent compound (without the hydrochloride) have been calculated:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 140.08183 | 129.4 |
| [M+Na]+ | 162.06377 | 141.9 |
| [M+NH4]+ | 157.10837 | 137.9 |
| [M+K]+ | 178.03771 | 140.3 |
| [M-H]- | 138.06727 | 139.4 |
| [M+Na-2H]- | 160.04922 | 137.8 |
| [M]+ | 139.07400 | 134.9 |
| [M]- | 139.07510 | 134.9 |
These values are particularly useful for the identification of the compound in complex mixtures using ion mobility mass spectrometry techniques .
Chemical Reactivity
Based on its structural features, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exhibits several key reactivity patterns:
Synthesis and Preparation
Purification and Characterization
Purification of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride would likely involve recrystallization techniques, potentially using solvent systems such as ethanol/diethyl ether or acetone/hexanes. Characterization would employ standard analytical techniques including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound.
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the relationship between (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride and structurally similar compounds can provide insights into the importance of specific structural features for biological activity and chemical properties:
Key Structural Features
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The 1,2,4-oxadiazole ring provides a rigid, planar scaffold that can participate in π-stacking interactions and hydrogen bonding through its nitrogen atoms.
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The cyclopropyl group introduces a unique three-dimensional shape and lipophilicity that may enhance binding to specific protein pockets.
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The aminomethyl group provides a site for hydrogen bonding interactions and can serve as a handle for further functionalization in synthetic applications.
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The hydrochloride salt form improves water solubility and stability compared to the free base.
Analytical Methods for Identification and Characterization
Instrumental Techniques
Several analytical techniques are suitable for the identification and characterization of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information, with characteristic signals for the cyclopropyl ring, oxadiazole ring, and aminomethyl group.
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Mass Spectrometry: As indicated by the predicted collision cross-section data, various ionization techniques can be used to identify the compound based on its molecular weight and fragmentation pattern .
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the protonated amine, C=N stretching of the oxadiazole ring, and other functional groups.
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X-ray Crystallography: Could provide definitive structural confirmation if suitable crystals can be grown.
Chromatographic Methods
For purification and analysis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, several chromatographic techniques may be employed:
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High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases and mobile phase compositions for separation and quantification.
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Thin-Layer Chromatography (TLC): For monitoring reactions and preliminary purity assessments.
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Gas Chromatography (GC): Possibly after derivatization to improve volatility, for analysis of the compound and related substances.
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